Drimenol

Vue d'ensemble

Description

Drimenol is a naturally occurring sesquiterpenoid alcohol found in various aromatic plants, such as Polygonum minus and Drimys winteri . It is known for its distinct odor and diverse biological activities, including antifungal, antibacterial, anti-insect, antiparasitic, cytotoxic, anticancer, and antioxidant effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One of the conventional methods for synthesizing drimenol involves the treatment of drimane-8α,11-diol 11-monoacetate with sulfuric acid in ethanol . This process is favored for its mild conditions and good yield. Another method involves the synthesis from ambreinolide, which undergoes dehydrogenation, ozonolysis, and reduction to yield drimane-8α,11-diol, followed by dehydration and saponification to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the bark of Drimys winteri and other plants . The extraction process often includes maceration and distillation techniques to isolate the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Drimenol undergoes various chemical reactions, including oxidation, reduction, and substitution . For instance, it can be oxidized to form drimenone or reduced to produce drimanediol .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve reagents like phosphorus oxychloride and boron trifluoride etherate.

Major Products:

Oxidation: Drimenone

Reduction: Drimanediol

Substitution: Various drimane derivatives

Applications De Recherche Scientifique

Biological Activities

Drimenol exhibits a broad spectrum of biological activities, which can be categorized as follows:

- Antifungal Activity : this compound has shown efficacy against various pathogenic fungi, including strains of Candida and Aspergillus. Its antifungal properties are attributed to its ability to disrupt fungal cell membranes and inhibit growth .

- Antibacterial Activity : Research indicates that this compound possesses antibacterial properties effective against a range of Gram-positive and Gram-negative bacteria. This activity is linked to its capacity to interfere with bacterial cell wall synthesis and function .

- Insecticidal Properties : this compound acts as an insecticide, demonstrating antifeedant effects and growth regulatory activity in insect models such as Drosophila melanogaster. It has been shown to inhibit feeding behaviors and larval development .

- Antiparasitic Effects : The compound exhibits antiparasitic activity, making it a candidate for further exploration in treating parasitic infections .

- Cytotoxic and Anticancer Activities : this compound has been investigated for its cytotoxic effects on various cancer cell lines. Studies suggest that it induces apoptosis through mechanisms involving caspase activation and modulation of calcium signaling pathways .

- Antioxidant Properties : this compound also functions as an antioxidant, potentially mitigating oxidative stress by scavenging reactive oxygen species (ROS) in cellular environments .

Case Studies

-

Antifungal Efficacy Against Candida Species :

A study evaluated the antifungal activity of this compound against six Candida species isolated from candidemia patients. Results demonstrated that this compound exhibited fungistatic effects across all tested strains, suggesting its potential use in treating candidiasis . -

Insect Growth Regulation in Drosophila melanogaster :

Research on Drosophila melanogaster showed that low concentrations of this compound effectively reduced larval growth and feeding rates. This study highlights the potential for this compound as a natural insect growth regulator in pest management strategies . -

Cytotoxicity Against MCF-7 Breast Cancer Cells :

In vitro studies on MCF-7 breast cancer cells revealed that this compound derivatives induced significant apoptosis through caspase activation. The findings suggest that modifications to the this compound structure could enhance its anticancer efficacy .

Summary Table of Biological Activities

Mécanisme D'action

Drimenol exerts its effects through various molecular targets and pathways. For instance, its antifungal activity involves the disruption of fungal cell walls and membranes, leading to cell rupture . Additionally, this compound has been shown to affect gene expression related to cellular damage and programmed cell death . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Drimenol is unique among drimane-type sesquiterpenoids due to its broad spectrum of biological activities and distinct odor . Similar compounds include:

Albicanol: Another drimane-type sesquiterpenoid with antifungal properties.

Polygodial: Known for its antifungal and antibacterial activities.

Warburganal: Exhibits strong antifungal and cytotoxic effects.

Activité Biologique

Drimenol, a natural sesquiterpene alcohol, is recognized for its diverse biological activities. This compound is primarily derived from various plants and fungi, particularly from the genus Termitomyces. Research indicates that this compound exhibits significant antifungal, antibacterial, antiparasitic, cytotoxic, and anticancer properties. This article delves into the biological activities of this compound, supported by data tables and case studies.

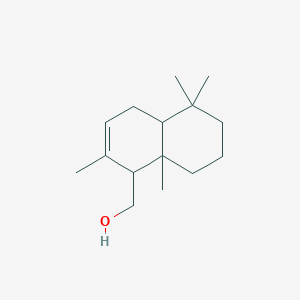

1. Chemical Structure and Biosynthesis

This compound is characterized by its drimane skeleton, which includes a Δ7,8-double bond crucial for its biological activity. The biosynthesis of this compound involves two main enzymatic processes: cyclization of farnesyl pyrophosphate (FPP) into drimenyl pyrophosphate and subsequent dephosphorylation to yield this compound. Bifunctional this compound synthases (DMSs) have been identified in several organisms, showcasing the complexity of its biosynthetic pathways .

2.1 Antifungal Activity

This compound demonstrates potent antifungal properties against various phytopathogenic fungi and human pathogens. Notably, it has been shown to inhibit the growth of Candida albicans and Penicillium notatum. The antifungal mechanism is believed to involve disruption of cell membrane integrity and induction of reactive oxygen species (ROS) production .

Table 1: Antifungal Efficacy of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | |

| Penicillium notatum | 16 µg/mL |

2.2 Antibacterial Activity

This compound also exhibits antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli, with mechanisms involving disruption of bacterial cell membranes .

Table 2: Antibacterial Efficacy of this compound

2.3 Cytotoxic and Anticancer Activities

This compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells through activation of caspases and inhibition of topoisomerase I .

Case Study: Cytotoxicity in MCF-7 Cells

In a study evaluating the effects of this compound derivatives on MCF-7 breast cancer cells, it was found that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 50 µM. The most promising derivative demonstrated a selectivity index significantly higher than conventional chemotherapeutics like 5-fluorouracil .

Table 3: Cytotoxic Effects of this compound Derivatives on Cancer Cells

| Compound | IC50 (µM) | Selectivity Index | Reference |

|---|---|---|---|

| This compound Derivative A | 25 | >100 | |

| This compound Derivative B | 15 | >50 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antifungal Mechanism : Involves disruption of the cell membrane and increased ROS production.

- Antibacterial Mechanism : Similar to antifungal action, where membrane integrity is compromised.

- Cytotoxic Mechanism : Induction of apoptosis through caspase activation and modulation of calcium signaling pathways.

Propriétés

IUPAC Name |

[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11-6-7-13-14(2,3)8-5-9-15(13,4)12(11)10-16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWSKUKBAWWOJL-KCQAQPDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(CCCC2(C1CO)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@]([C@H]1CO)(CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468-68-8 | |

| Record name | (-)-Drimenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=468-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Drimenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.